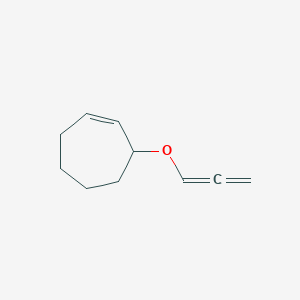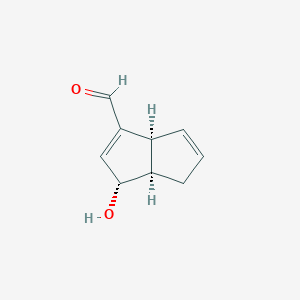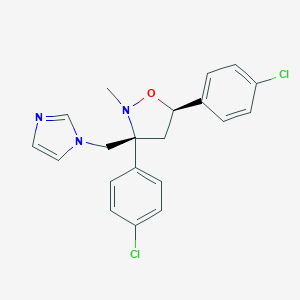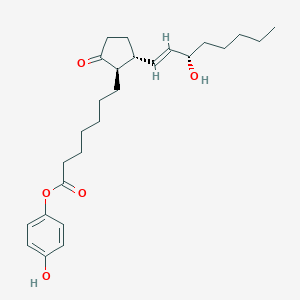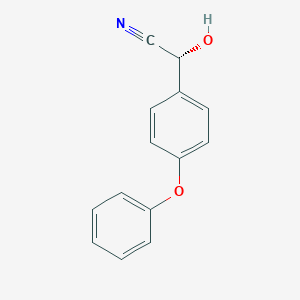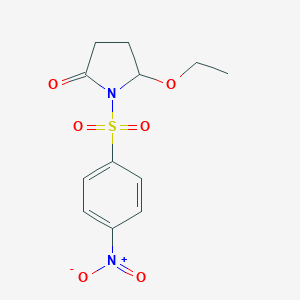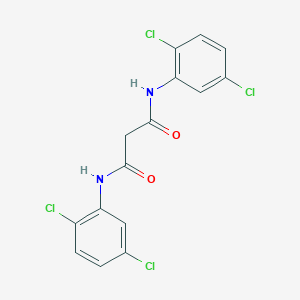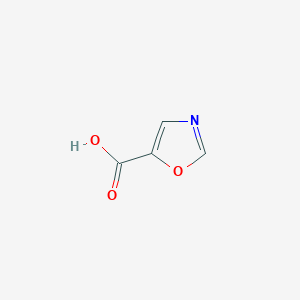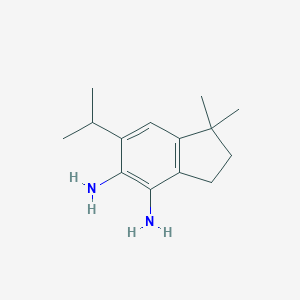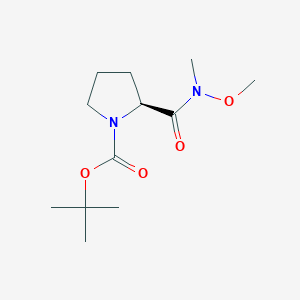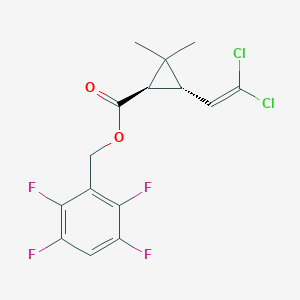
Transfluthrin
Descripción general
Descripción
La transflutrina es un insecticida piretroide de acción rápida conocido por su baja persistencia y alta volatilidad. Se utiliza principalmente en ambientes interiores para combatir plagas como moscas, mosquitos, polillas y cucarachas. El compuesto tiene la fórmula molecular C15H12Cl2F4O2 y es efectivo como agente de contacto e inhalación .
Aplicaciones Científicas De Investigación
La transflutrina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar el comportamiento de los insecticidas piretroides.
Biología: La transflutrina se emplea en estudios sobre fisiología y comportamiento de los insectos, particularmente en la comprensión de los mecanismos de resistencia.
Medicina: La investigación sobre los efectos de la transflutrina en la salud humana y sus posibles aplicaciones terapéuticas está en curso.
Industria: La transflutrina se utiliza ampliamente en la producción de insecticidas para el hogar, incluidos los vaporizadores y las espirales para mosquitos
Mecanismo De Acción
La transflutrina ejerce sus efectos al actuar como un modulador del canal de sodio. Se une a los canales de sodio en el sistema nervioso de los insectos, provocando una activación prolongada que conduce a la parálisis y la muerte. Este modo de acción es similar al de otros piretroides, pero la alta volatilidad de la transflutrina la hace particularmente efectiva como repelente espacial .
Compuestos similares:
- Metoflutrina
- Teflutrina
- Permetrina
- Deltametrina
Comparación: La transflutrina es única entre los piretroides debido a su alta volatilidad y acción rápida. Si bien compuestos como la metoflutrina y la teflutrina también exhiben alta volatilidad, la eficacia de la transflutrina como repelente espacial la distingue. Además, la transflutrina requiere concentraciones más altas en comparación con la metoflutrina para lograr efectos similares, pero proporciona un efecto de derribo más fuerte .
Las propiedades únicas de la transflutrina la convierten en una herramienta valiosa en el control de plagas, particularmente en ambientes interiores donde se desea una acción rápida y una baja persistencia.
Análisis Bioquímico
Biochemical Properties
These are organic compounds containing a carbonyl group substituted with a benzyloxyl group . Transfluthrin has been shown to repel Aedes aegypti via activation of sodium channels .
Cellular Effects
This compound, if used contrary to product instructions, may cause symptoms of poisoning including nervousness, anxiety, tremor, convulsions, skin allergies, sneezing, running nose, and irritation . In experiments, this compound was shown to kill 85 percent of mosquitoes within one hour of exposure at concentrations below 0.3 μg/m^3 .
Molecular Mechanism
The molecular mechanism of action of this compound involves the activation of sodium channels . This activation is a major mechanism of pyrethroid repellency, which has broad significance in insect olfaction study, repellents development, and control of human disease vectors .
Temporal Effects in Laboratory Settings
In a laboratory setting, this compound has shown to have significant effects over time. For instance, it has been observed that this compound repels Aedes aegypti in a hand-in-cage assay at nonlethal concentrations as low as 1 ppm .
Metabolic Pathways
It’s known that Cunninghamella spp., a type of fungi, can be employed to generate mammalian-equivalent metabolites of the pyrethroid pesticides this compound .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La transflutrina se sintetiza mediante la esterificación de alcohol (2,3,5,6)-tetrafluorobencílico con ácido (1R,3S)-3-(2,2-diclorovinil)-2,2-dimetilciclopropano-carboxílico . El proceso implica la reducción del éster de ácido 2,3,5,6-tetrafluorobenzoico para obtener alcohol 2,3,5,6-tetrafluorobencílico , que luego se esterifica para producir transflutrina .
Métodos de producción industrial: La producción industrial de transflutrina implica una ruta sintética similar, pero a mayor escala. El proceso está diseñado para garantizar un alto rendimiento y pureza, alcanzando típicamente una pureza mínima del 96.5% .
Análisis De Reacciones Químicas
Tipos de reacciones: La transflutrina experimenta varias reacciones químicas, incluyendo:
Oxidación: La transflutrina se puede oxidar bajo condiciones específicas, lo que lleva a la formación de varios subproductos.
Reducción: La reducción de transflutrina puede producir compuestos más simples, aunque esta reacción es menos común.
Sustitución: La transflutrina puede sufrir reacciones de sustitución, particularmente involucrando los átomos de halógeno en su estructura.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los hidruros metálicos como el hidruro de aluminio y litio se utilizan para la reducción.
Sustitución: Las reacciones de intercambio de halógenos a menudo implican reactivos como yoduro de sodio en acetona.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de varios ácidos carboxílicos y aldehídos .
Comparación Con Compuestos Similares
- Metofluthrin
- Tefluthrin
- Permethrin
- Deltamethrin
Comparison: Transfluthrin is unique among pyrethroids due to its high volatility and rapid action. While compounds like metofluthrin and tefluthrin also exhibit high volatility, this compound’s effectiveness as a spatial repellent sets it apart. Additionally, this compound requires higher concentrations compared to metofluthrin to achieve similar effects, but it provides a stronger knockdown effect .
This compound’s unique properties make it a valuable tool in pest control, particularly in indoor environments where rapid action and low persistency are desired.
Propiedades
IUPAC Name |
(2,3,5,6-tetrafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2F4O2/c1-15(2)7(3-10(16)17)11(15)14(22)23-5-6-12(20)8(18)4-9(19)13(6)21/h3-4,7,11H,5H2,1-2H3/t7-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVNRFNDOPPVQJ-HQJQHLMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=C(C(=CC(=C2F)F)F)F)C=C(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H]1C(=O)OCC2=C(C(=CC(=C2F)F)F)F)C=C(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046812 | |
| Record name | Transfluthrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118712-89-3 | |
| Record name | Transfluthrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118712-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Transfluthrin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118712893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Transfluthrin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15117 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Transfluthrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,3,5,6-tetrafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRANSFLUTHRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWL3SKA6EG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


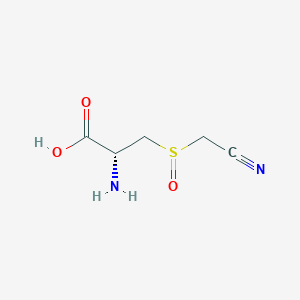
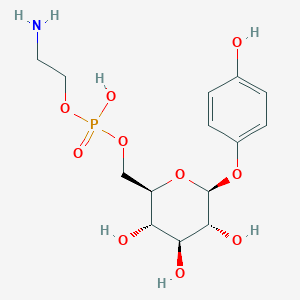
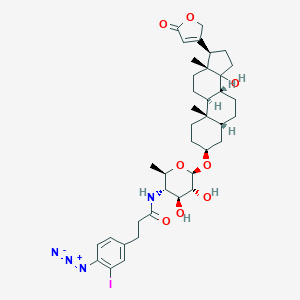
![(S)-1-((3AR,4R,6AS)-5-Benzyl-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrol-4-YL)-ethane-1,2-diol](/img/structure/B58309.png)
